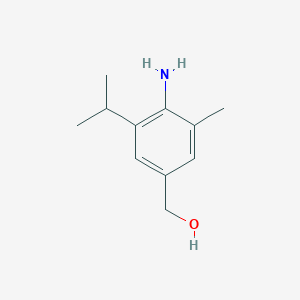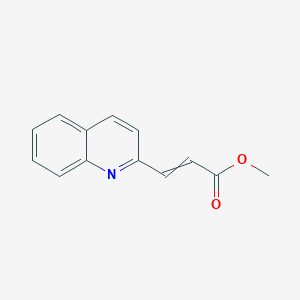
5-bromo-3-chloro-6-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-chloro-6-methylpyridin-2(1H)-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-6-methylpyridin-2(1H)-one typically involves the halogenation of 6-methylpyridin-2(1H)-one. The process can be carried out using bromine and chlorine under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-3-chloro-6-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
5-bromo-3-chloro-6-methylpyridin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-chloro-6-methylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-3-chloro-6-methylpyridin-2-amine: Similar structure but with an amine group instead of a ketone.
5-bromo-3-chloro-6-methylpyridine: Lacks the ketone group, which can affect its reactivity and applications.
Uniqueness
5-bromo-3-chloro-6-methylpyridin-2(1H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical behavior and potential applications. The ketone group also adds to its versatility in chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C6H5BrClNO |
|---|---|
Peso molecular |
222.47 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5BrClNO/c1-3-4(7)2-5(8)6(10)9-3/h2H,1H3,(H,9,10) |
Clave InChI |
PEKVCTLNJKQROM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=O)N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)


![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)




![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
